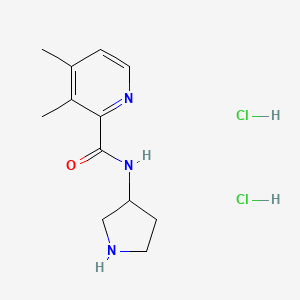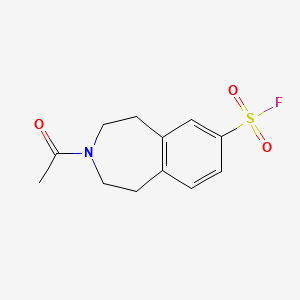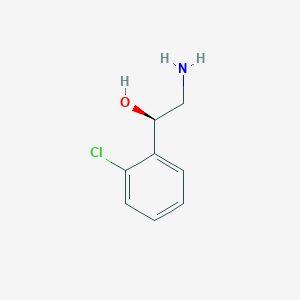
1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H19Cl2N2 It is known for its unique structure, which includes a cyclopropane ring attached to a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from readily available precursors such as 1,4-dibromobutane and methylamine. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction. This can be achieved using reagents like diazomethane or diiodomethane in the presence of a catalyst such as copper(I) chloride.
Formation of the Final Compound: The final step involves the reaction of the cyclopropane-containing intermediate with 1-methylpiperidine to form 1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine. The compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), Ammonia (NH3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar piperidine structure but lacks the cyclopropane ring, which may result in different chemical and biological properties.
4-(4-Methylpiperidin-1-yl)aniline: Another related compound with a piperidine ring, but with different substituents, leading to variations in reactivity and applications.
Propiedades
Fórmula molecular |
C9H20Cl2N2 |
|---|---|
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
1-(1-methylpiperidin-4-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-6-2-8(3-7-11)9(10)4-5-9;;/h8H,2-7,10H2,1H3;2*1H |
Clave InChI |
HKPIQRTWEYYKCG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2(CC2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)


![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)






